Methyl 4-((1-cyclopropyl-5-oxopyrrolidin-3-yl)carbamoyl)benzoate
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Overview
Description
Methyl 4-((1-cyclopropyl-5-oxopyrrolidin-3-yl)carbamoyl)benzoate is a synthetic organic compound with a complex structure It contains a benzoate ester linked to a pyrrolidinone ring, which is further substituted with a cyclopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-((1-cyclopropyl-5-oxopyrrolidin-3-yl)carbamoyl)benzoate typically involves multiple steps:
Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound under acidic or basic conditions.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction, often using reagents such as diazomethane or cyclopropylcarbene.
Coupling with Benzoate: The final step involves coupling the pyrrolidinone derivative with methyl 4-aminobenzoate using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-((1-cyclopropyl-5-oxopyrrolidin-3-yl)carbamoyl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide functionalities using nucleophiles like amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Carboxylic acids or ketones, depending on the site of oxidation.
Reduction: Alcohols or amines, depending on the site of reduction.
Substitution: Substituted amides or esters.
Scientific Research Applications
Methyl 4-((1-cyclopropyl-5-oxopyrrolidin-3-yl)carbamoyl)benzoate has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological or inflammatory conditions.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as polymers or coatings.
Biological Studies: It can be used in studies investigating the interaction of small molecules with biological targets, such as enzymes or receptors.
Mechanism of Action
The mechanism of action of Methyl 4-((1-cyclopropyl-5-oxopyrrolidin-3-yl)carbamoyl)benzoate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The cyclopropyl group can enhance binding affinity and specificity due to its unique steric and electronic properties.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-aminobenzoate: A simpler ester derivative used in various chemical syntheses.
Cyclopropylamine: A compound with a cyclopropyl group that can be used to introduce this moiety into other molecules.
Pyrrolidinone derivatives: Compounds with a pyrrolidinone ring that have various applications in medicinal chemistry.
Uniqueness
Methyl 4-((1-cyclopropyl-5-oxopyrrolidin-3-yl)carbamoyl)benzoate is unique due to its combination of a benzoate ester, a pyrrolidinone ring, and a cyclopropyl group. This combination imparts specific chemical and biological properties that are not found in simpler analogs, making it a valuable compound for research and development.
Properties
IUPAC Name |
methyl 4-[(1-cyclopropyl-5-oxopyrrolidin-3-yl)carbamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4/c1-22-16(21)11-4-2-10(3-5-11)15(20)17-12-8-14(19)18(9-12)13-6-7-13/h2-5,12-13H,6-9H2,1H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPPPXXSZHHFEES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NC2CC(=O)N(C2)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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